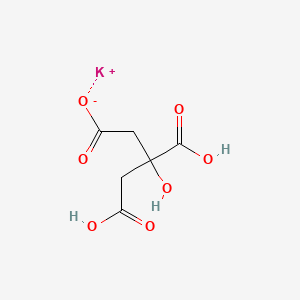
Potassium dihydrogen citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Potassium dihydrogen citrate primarily targets the renal system, specifically the kidneys . It is used to manage conditions that promote the formation of kidney stones, such as renal tubular acidosis and low citrate excretion in the urine, also known as hypocitraturia .
Mode of Action
This compound works by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . It increases urinary citrate and pH levels, making the urine more alkaline and less conducive to the crystallization of urinary salts . This action helps prevent the formation of kidney
Biochemical Analysis
Biochemical Properties
Potassium dihydrogen citrate plays a crucial role in various biochemical reactions. It acts as a buffering agent, maintaining pH levels in biological systems. It interacts with enzymes such as aconitase in the citric acid cycle, facilitating the conversion of citrate to isocitrate . Additionally, this compound can chelate metal ions, which is essential for stabilizing enzyme structures and functions .
Cellular Effects
This compound influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in pH regulation and ion transport . By maintaining optimal pH levels, it ensures proper enzyme activity and metabolic function. This compound also impacts gene expression related to metabolic pathways and cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to metal ions, forming stable complexes that are crucial for enzyme activity . It also acts as an enzyme activator or inhibitor, depending on the specific biochemical context. For example, in the citric acid cycle, it facilitates the conversion of citrate to isocitrate by activating aconitase . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining pH balance and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to improve metabolic function and reduce the risk of kidney stones . At high doses, it can cause adverse effects such as hyperkalemia and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and glycolysis . It interacts with enzymes such as aconitase and citrate synthase, playing a critical role in energy production and metabolic regulation . Additionally, it can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and function. For example, it is known to be transported into mitochondria, where it participates in the citric acid cycle .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its localization, as it interacts with different enzymes and biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing this compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium dihydrogen citrate can be synthesized through the neutralization of citric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid (C₆H₈O₇) reacts with potassium hydroxide (KOH) to form this compound and water:
C6H8O7+KOH→KH2C6H5O7+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of potassium hydroxide to a citric acid solution under constant stirring and temperature regulation. The resulting solution is then evaporated to obtain the crystalline form of this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium dihydrogen citrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced, although this is less common.
Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions or cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used for reduction.
Substitution Reactions: These often occur in aqueous solutions with various metal salts.
Major Products: The products of these reactions vary widely but can include different citrate salts, depending on the reagents and conditions used .
Scientific Research Applications
Potassium dihydrogen citrate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: It serves as a chelating agent, helping to stabilize metal ions in biological systems.
Medicine: It is used in formulations to treat conditions like kidney stones and to alkalize urine.
Industry: It is employed in the food industry as an acidity regulator and preservative.
Comparison with Similar Compounds
Sodium Citrate: Another citrate salt used for similar purposes but with sodium instead of potassium.
Calcium Citrate: Used primarily for calcium supplementation and as a food additive.
Magnesium Citrate: Commonly used as a laxative and in magnesium supplementation.
Uniqueness: Potassium dihydrogen citrate is unique in its specific use for potassium supplementation and its role in treating kidney stones by alkalizing urine. Unlike sodium citrate, it does not contribute to sodium intake, making it preferable for individuals monitoring their sodium levels .
Properties
CAS No. |
866-83-1 |
|---|---|
Molecular Formula |
C6H7KO7 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
WKZJASQVARUVAW-UHFFFAOYSA-M |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[K+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[K+] |
Key on ui other cas no. |
866-83-1 |
physical_description |
Liquid |
Related CAS |
7778-49-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


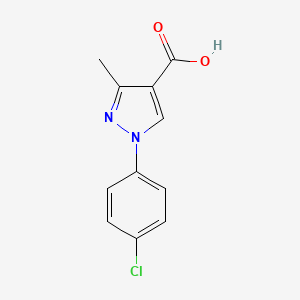
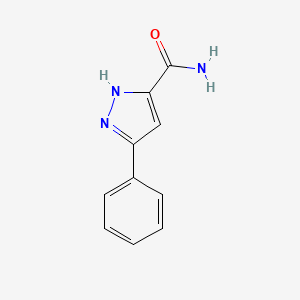

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)
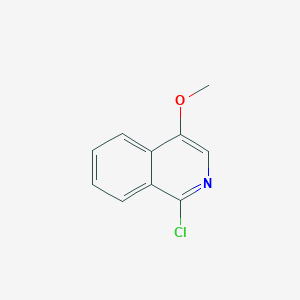
![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)
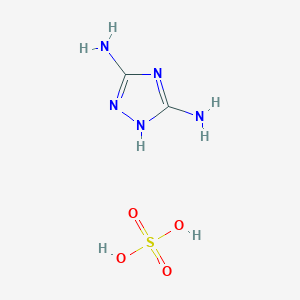
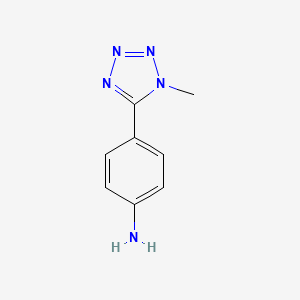




![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)

